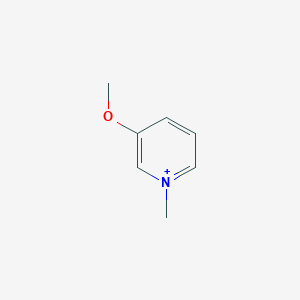![molecular formula C7H10N4O3 B14639520 2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide CAS No. 55860-59-8](/img/structure/B14639520.png)
2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide is an organic compound characterized by the presence of a cyano group, an acetamide group, and an oxime group
Vorbereitungsmethoden
The synthesis of 2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide typically involves multiple steps. One common method starts with the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid. This is followed by esterification to produce ethyl cyanoacetate, which is then aminolyzed to yield cyanoacetamide . The final step involves the reaction of cyanoacetamide with isopropyl isocyanate and hydroxylamine to form the desired compound .
Analyse Chemischer Reaktionen
2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Wissenschaftliche Forschungsanwendungen
2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide can be compared with other cyanoacetamide derivatives, such as:
Cyanoacetamide: A simpler compound with similar reactivity but lacking the oxime and isopropyl groups.
N-Carbamoyl-2-cyano-2-(methoxyimino)acetamide: A compound with a methoxy group instead of the isopropyl group, which may exhibit different reactivity and biological activity. The presence of the isopropyl and oxime groups in this compound makes it unique and potentially more versatile in its applications.
Eigenschaften
CAS-Nummer |
55860-59-8 |
|---|---|
Molekularformel |
C7H10N4O3 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
[(2-amino-1-cyano-2-oxoethylidene)amino] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C7H10N4O3/c1-4(2)10-7(13)14-11-5(3-8)6(9)12/h4H,1-2H3,(H2,9,12)(H,10,13) |
InChI-Schlüssel |
LRZBHAVLGXJXRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)ON=C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


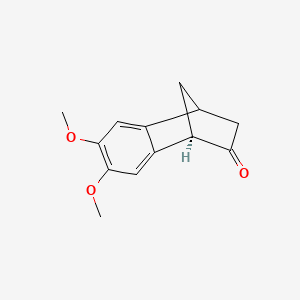
![(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene](/img/structure/B14639457.png)
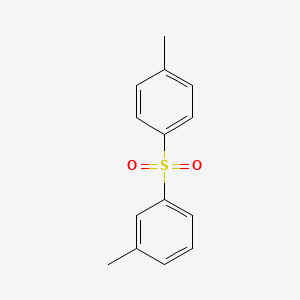
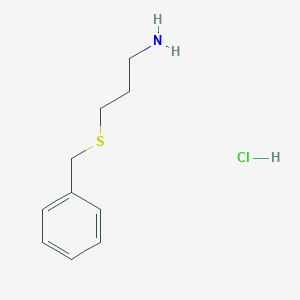
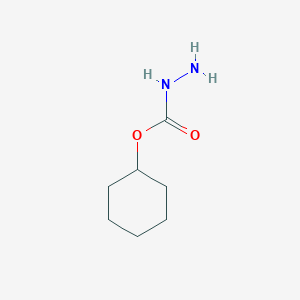
![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)
![4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline](/img/structure/B14639483.png)
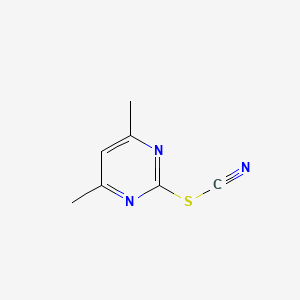
![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
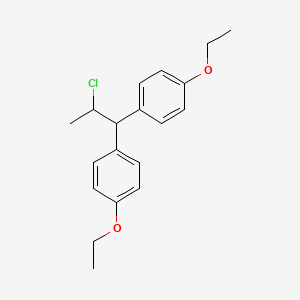
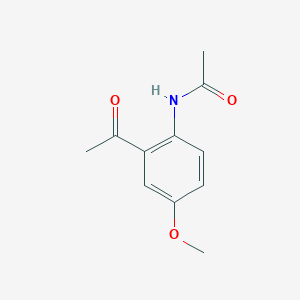
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)
